![molecular formula C18H19N3O2S B4508477 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4508477.png)
2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Overview
Description
2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of furan-2-ylmethylamine with 4-methyl-1,3-thiazole-5-carboxylic acid in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under microwave-assisted conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the furan and thiazole rings.
Scientific Research Applications
2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has shown potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl derivatives: Compounds like N-(furan-2-ylmethyl)-1H-indole-3-carboxamide.
Thiazole derivatives: Compounds such as 2-aminothiazole and its derivatives.
Uniqueness
2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of furan, thiazole, and carboxamide functionalities, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Biological Activity
The compound 2-[(furan-2-ylmethyl)amino]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C14H18N2O
- Molecular Weight : 230.31 g/mol
- IUPAC Name : 4-[(furan-2-ylmethylamino)methyl]-N,N-dimethylaniline
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. For instance, derivatives similar to this compound have shown significant cytotoxic effects on HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer) cell lines.
Case Study Findings :
- A study reported that certain derivatives exhibited cell viability rates of 33.29%, 45.09%, and 41.81% against HepG2 cells at a concentration of 20 μg/mL, indicating strong anticancer activity compared to standard treatments like doxorubicin, which had a cell viability of only 0.62% .
Compound | HepG2 Cell Viability (%) | MCF-7 Cell Viability (%) |
---|---|---|
4d | 33.29 | - |
4a | 35.01 | - |
4b | 37.31 | - |
4c | 39.22 | - |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Notably, it demonstrated effective inhibition against Escherichia coli, Staphylococcus aureus, and Bacillus cereus.
Research Findings :
- In comparative studies, the compound showed an inhibition zone (I.Z) of up to 16 mm against S. aureus, with minimum inhibitory concentrations (MIC) ranging from 230 to 280 μg/mL for different strains .
Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
E. coli | 10.5 | 280 |
S. aureus | 16 | 230 |
Bacillus cereus | - | - |
Structure-Activity Relationship (SAR)
The biological activities of compounds similar to This compound can be attributed to their structural features:
- The presence of electron-donating groups on the phenyl ring enhances anticancer activity.
- Modifications at the nitrogen atom and variations in the furan moiety can significantly influence both anticancer and antimicrobial potency.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-13-16(17(22)19-10-9-14-6-3-2-4-7-14)24-18(21-13)20-12-15-8-5-11-23-15/h2-8,11H,9-10,12H2,1H3,(H,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVMZCAFCYBYJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC=CO2)C(=O)NCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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